molecular formula C9H14N2O6 B15133744 Uridine-1',2',3',4',5'-13C5 (9CI)

Uridine-1',2',3',4',5'-13C5 (9CI)

Cat. No.: B15133744
M. Wt: 252.19 g/mol
InChI Key: ZPTBLXKRQACLCR-CVIQRLAESA-N
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Description

Uridine-1’,2’,3’,4’,5’-13C5 (9CI) is a labeled nucleoside, specifically a form of uridine where the carbon atoms in the ribose sugar are replaced with the carbon-13 isotope. Uridine is one of the four basic components of ribonucleic acid (RNA), playing a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-1’,2’,3’,4’,5’-13C5 (9CI) typically involves the incorporation of carbon-13 labeled ribose into the uridine structure. This can be achieved through multi-step organic synthesis, starting from commercially available carbon-13 labeled glucose. The glucose undergoes a series of reactions, including isomerization, phosphorylation, and glycosylation, to form the labeled ribose, which is then coupled with uracil to produce the labeled uridine .

Industrial Production Methods

Industrial production of Uridine-1’,2’,3’,4’,5’-13C5 (9CI) involves large-scale synthesis using similar methods as described above but optimized for higher yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Uridine-1’,2’,3’,4’,5’-13C5 (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Uridine-1’,2’,3’,4’,5’-13C5 (9CI) is widely used in scientific research due to its labeled nature, which allows for detailed studies in various fields:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.

    Biology: Helps in tracing metabolic pathways and understanding the role of uridine in cellular processes.

    Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of uridine-based drugs.

    Industry: Employed in the production of labeled compounds for research and development purposes.

Mechanism of Action

Uridine-1’,2’,3’,4’,5’-13C5 (9CI) exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, influencing gene expression and protein synthesis. The labeled carbon atoms allow for precise tracking of uridine’s metabolic fate, providing insights into its role in cellular processes. Molecular targets include enzymes involved in nucleotide metabolism and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    Uridine-13C9,15N2: Another labeled form of uridine with both carbon-13 and nitrogen-15 isotopes.

    5-Methyl-Uridine-1’,2’,3’,4’,5’-13C5: A methylated version of the labeled uridine.

    Uridine-5’-Triphosphate-13C9,15N2: A triphosphate form of labeled uridine.

Uniqueness

Uridine-1’,2’,3’,4’,5’-13C5 (9CI) is unique due to its specific labeling pattern, which provides distinct advantages in NMR spectroscopy and metabolic studies. The uniform labeling of the ribose moiety allows for detailed analysis of ribose-related metabolic pathways, distinguishing it from other labeled uridine compounds .

Properties

Molecular Formula

C9H14N2O6

Molecular Weight

252.19 g/mol

IUPAC Name

5-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1D,3+1,4+1,6+1,7+1,8+1/t1?,4-,6-,7-,8-

InChI Key

ZPTBLXKRQACLCR-CVIQRLAESA-N

Isomeric SMILES

[2H]C1CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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